molecular formula C40H68N6O14 B14040359 Methyltetrazine-amino-PEG10-CH2CH2NHBoc

Methyltetrazine-amino-PEG10-CH2CH2NHBoc

Cat. No.: B14040359
M. Wt: 857.0 g/mol
InChI Key: RVLOEVIAIXEBHC-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG10-CH2CH2NHBoc is a PEG linker containing a methyltetrazine group and a protected amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry. This compound is often used in bioconjugation and drug delivery systems due to its ability to form stable linkages under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-amino-PEG10-CH2CH2NHBoc involves multiple steps, starting with the preparation of the methyltetrazine group and the PEG linker. The methyltetrazine group is typically synthesized through a series of reactions involving hydrazine derivatives and nitriles. The PEG linker is then attached to the methyltetrazine group through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated synthesizers and high-throughput purification systems. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG10-CH2CH2NHBoc undergoes various chemical reactions, including:

    Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters to form stable amide bonds.

    Substitution Reactions: The protected amino group can be deprotected under acidic conditions to yield a free amino group, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) esters, trifluoroacetic acid (TFA) for deprotection.

    Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly acidic pH.

Major Products

The major products formed from these reactions include stable amide linkages and free amino derivatives, which can be further functionalized for various applications.

Scientific Research Applications

Methyltetrazine-amino-PEG10-CH2CH2NHBoc has a wide range of applications in scientific research:

    Chemistry: Used in bioconjugation techniques to link biomolecules with various probes and tags.

    Biology: Employed in the labeling and imaging of biomolecules in live cells due to its bioorthogonal properties.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG10-CH2CH2NHBoc involves the formation of stable linkages through click chemistry. The methyltetrazine group reacts with carboxylic acids and activated esters to form amide bonds, while the protected amino group can be deprotected to yield a free amino group for further functionalization. This allows for the precise and efficient conjugation of biomolecules under mild conditions.

Comparison with Similar Compounds

Methyltetrazine-amino-PEG10-CH2CH2NHBoc is unique due to its combination of a methyltetrazine group and a PEG linker. Similar compounds include:

    Methyltetrazine-PEG4-NHS: A shorter PEG linker with similar reactivity.

    Methyltetrazine-PEG12-NHS: A longer PEG linker with similar reactivity.

    Methyltetrazine-amine: Lacks the PEG linker but retains the methyltetrazine group for click chemistry.

These compounds differ in their linker lengths and functional groups, which can affect their solubility, reactivity, and applications.

Properties

Molecular Formula

C40H68N6O14

Molecular Weight

857.0 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C40H68N6O14/c1-34-43-45-38(46-44-34)36-7-5-35(6-8-36)33-42-37(47)9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-41-39(48)60-40(2,3)4/h5-8H,9-33H2,1-4H3,(H,41,48)(H,42,47)

InChI Key

RVLOEVIAIXEBHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

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